molecular formula C11H7IO3 B3054031 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid CAS No. 57754-61-7

3-Hydroxy-4-iodonaphthalene-2-carboxylic acid

Cat. No. B3054031
CAS RN: 57754-61-7
M. Wt: 314.08 g/mol
InChI Key: ZQRJVPHFWVEIPS-UHFFFAOYSA-N
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Patent
US07879893B2

Procedure details

3-Hydroxynaphthalene-2-carboxylic acid (0.5 g, 2.7 mmol) was suspended in acetic acid (5 mL) and with stirring iodine monochloride (135 μL, 2.7 mml) was added. The suspension was stirred at room temperature for 1 hour, filtered and washed with water. Drying afforded 0.72 g (85%) of 4-iodo-3-hydroxynaphthalene-2-carboxylic acid as a solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
135 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[I:15]Cl>C(O)(=O)C>[I:15][C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:12]([OH:14])=[O:13])[C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Step Two
Name
Quantity
135 μL
Type
reactant
Smiles
ICl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C(=CC2=CC=CC=C12)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.